molecular formula C21H25N3 B379473 2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole

2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole

Cat. No.: B379473
M. Wt: 319.4g/mol
InChI Key: VLYNCEGTKLNTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole is a heterocyclic compound that contains both benzimidazole and piperidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The benzimidazole scaffold is known for its presence in many biologically active molecules, making it a valuable structure for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole typically involves the reaction of benzimidazole derivatives with piperidine derivatives. One common method includes the alkylation of benzimidazole with a piperidine-containing alkyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects. The piperidine ring enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole is unique due to the combination of benzimidazole and piperidine moieties, which provides a distinct pharmacological profile. This combination allows for enhanced binding interactions and potential therapeutic applications .

Properties

Molecular Formula

C21H25N3

Molecular Weight

319.4g/mol

IUPAC Name

2-benzyl-1-(2-piperidin-1-ylethyl)benzimidazole

InChI

InChI=1S/C21H25N3/c1-3-9-18(10-4-1)17-21-22-19-11-5-6-12-20(19)24(21)16-15-23-13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-17H2

InChI Key

VLYNCEGTKLNTLR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

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